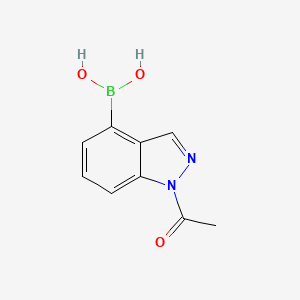

2-苯基-N-((5-苯基异恶唑-3-基)甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of acetamide derivatives often involves multi-step reactions starting from basic aromatic compounds or acids. For instance, the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides was achieved by converting benzoic acid into various intermediates before the final reaction with different N-alkyl/aryl substituted 2-bromoacetamide . Similarly, a simple method for synthesizing N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide was described, which could serve as a precursor for further substituted benzoxazoles . These methods could potentially be adapted for the synthesis of "2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide."

Molecular Structure Analysis

The molecular structures of acetamide derivatives are often characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were determined, showing a 'V' shaped conformation and various intermolecular interactions . These structural analyses are crucial for understanding the 3D conformation and potential reactivity of the compound .

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be influenced by their molecular structure. The presence of functional groups such as amino, chloromethyl, or tetrazolyl can lead to various chemical reactions. For instance, the presence of a chloromethyl group in N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide suggests potential for further functionalization through nucleophilic substitution reactions . The chemical reactivity of "2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide" would likely be influenced by the phenylisoxazol group.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, can be deduced from their molecular structure and intermolecular interactions. For example, the crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid revealed the role of hydrogen bonding and other non-covalent interactions in the compounds' stability and solubility . These properties are essential for the practical application of the compound .

科学研究应用

抗真菌和抗菌应用

- 抗真菌剂:与本化合物密切相关的新的咪唑衍生物已显示出显着的抗真菌活性,特别是对白色念珠菌属 (Altındağ et al., 2017)。

- 抗菌评价:与 2-苯基-N-((5-苯基异恶唑-3-基)甲基)乙酰胺 在结构上相似的化合物已被评估其抗菌性能,其中一些显示出有希望的结果 (Gul et al., 2017)。

抗癌应用

- 抗癌剂:对与本化合物相似的 5-甲基-4-苯基噻唑衍生物的研究表明具有潜在的抗癌活性,尤其是在治疗人肺腺癌方面 (Evren et al., 2019)。

药理学评价

- CRMP 1 抑制剂:研究探索了恶二唑衍生物作为塌陷反应介质蛋白 1 (CRMP 1) 抑制剂的设计、合成和药理学评价,这与小细胞肺癌治疗有关 (Panchal et al., 2020)。

未来方向

The future directions for research on “2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide” and its derivatives could involve further exploration of their potential antimicrobial and anticancer properties . Additionally, more detailed studies on their synthesis, chemical reactions, and physical and chemical properties could be beneficial.

作用机制

Target of Action

The primary target of 2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide is Prostaglandin G/H synthase 2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of inflammation.

Mode of Action

The compound acts as a potent and selective inhibitor of COX-2 . It binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever.

Biochemical Pathways

The inhibition of COX-2 disrupts the cyclooxygenase pathway , reducing the production of prostaglandins This leads to decreased inflammation, pain, and fever.

Pharmacokinetics

They are metabolized primarily in the liver and excreted in the urine .

Result of Action

The inhibition of COX-2 by 2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide results in a decrease in the production of prostaglandins. This leads to a reduction in inflammation, pain, and fever .

属性

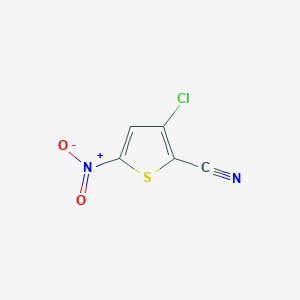

IUPAC Name |

2-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-18(11-14-7-3-1-4-8-14)19-13-16-12-17(22-20-16)15-9-5-2-6-10-15/h1-10,12H,11,13H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXCIZXEHJJFBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3009873.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B3009876.png)

![Ethyl 4-[(tert-butoxycarbonyl)amino]pyrrole-2-carboxylate](/img/structure/B3009877.png)

![[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine dihydrochloride](/img/structure/B3009879.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(2-methylpyrimidin-4-yl)phenyl]amino}acetamide](/img/structure/B3009884.png)

![2-chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone](/img/structure/B3009887.png)

![4-methyl-2-(5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B3009892.png)